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molecular formula C7H6BNO3 B8210281 2-Cyano-phenylboric acid

2-Cyano-phenylboric acid

Cat. No. B8210281
M. Wt: 162.94 g/mol
InChI Key: IOUACEWMCNVNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281214B1

Procedure details

12.4 ml of a 1.6 M solution of t-butyllithium in n-pentane was dropwise added to 23 ml of THF at −76° C. in about 10 minutes. Then, a solution of 2.0 g (11.0 mmo ) of 2-bromobenzonitrile in 3.0 ml. of THF was dropwise added to the resulting mixture at −76° C. in about 20 minutes, followed by the dropwise addition of 2.3 ml (19.8 mmol) of trimethoxyborane in 7 minutes. The obtained mixture was stirred at −76° C. for 20 minutes, followed by the addition of 13.8 ml of 2N hydrochloric acid. The obtained mixture was stirred at room temperature for 30 minutes and extracted with ethyl acetate. The ethyl acetate phase was washed with water and a saturated brine, dried and distilled to remove the solvent. 15 ml of methylene chloride and 15 ml of n-hexane were added to the obtained residue. The obtained mixture was stirred at room temperature for 30 minutes to give a precipitate. The precipitate was recovered by filtration and dried to give 0.9 g of the title compound (yield: 55.7%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
13.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
55.7%

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.Br[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10].C[O:16][B:17]([O:20]C)[O:18]C.Cl>CCCCC.C1COCC1>[C:9]([C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=1[O:16][B:17]([OH:20])[OH:18])#[N:10]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
13.8 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-76 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at −76° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine, dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
15 ml of methylene chloride and 15 ml of n-hexane were added to the obtained residue
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)OB(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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